2-Butyl-1-dimethoxyphosphorylaziridine
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Overview
Description
2-Butyl-1-dimethoxyphosphorylaziridine: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the ring strain associated with the three-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1-dimethoxyphosphorylaziridine typically involves the reaction of a suitable aziridine precursor with a phosphorylating agent. One common method involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3, producing aryl aziridine carboxylates with high yields and excellent diastereoselectivity .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures . Another method involves the conversion of aminoethanol to the sulfate ester, followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-1-dimethoxyphosphorylaziridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions to achieve ring-opening.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening of the aziridine ring can lead to the formation of various amine derivatives .
Scientific Research Applications
2-Butyl-1-dimethoxyphosphorylaziridine has several applications in scientific research, including:
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Medicine: Aziridine derivatives are explored for their potential use in drug development, particularly as anticancer agents due to their ability to alkylate DNA.
Mechanism of Action
The mechanism of action of 2-Butyl-1-dimethoxyphosphorylaziridine involves its high reactivity due to the ring strain of the aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The phosphoryl group can further influence the reactivity and selectivity of these reactions by stabilizing intermediates and transition states .
Comparison with Similar Compounds
N-tosylaziridine: A derivative of aziridine with a tosyl group, used in similar synthetic applications.
Ethyl diazoacetate-derived aziridines: These compounds are synthesized using ethyl diazoacetate and are known for their high diastereoselectivity.
Uniqueness: The phosphoryl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
27356-58-7 |
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Molecular Formula |
C8H18NO3P |
Molecular Weight |
207.21 g/mol |
IUPAC Name |
2-butyl-1-dimethoxyphosphorylaziridine |
InChI |
InChI=1S/C8H18NO3P/c1-4-5-6-8-7-9(8)13(10,11-2)12-3/h8H,4-7H2,1-3H3 |
InChI Key |
OSPFUUYPZHQJSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CN1P(=O)(OC)OC |
Origin of Product |
United States |
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